4-Hydroxy-2-pyrrolidone
Overview
Description
4-Hydroxy-2-pyrrolidone is a natural product found in Amanita muscaria . It is an important building block found in many bioactive compounds like streptopyrrolidine . It can be used as an intermediate in the synthesis of various γ-amino acids (GABA) and substituted 2-pyrrolidinones like cynometrine and cynodine .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-pyrrolidone can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the reductive amination of levulinic acid has been used to produce cyclic pyrrolidones . Another approach involves the conversion of biogenic acids into pyrrolidones by reaction with amines .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-2-pyrrolidone is C4H7NO2 . The InChI code is 1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7) . The canonical SMILES representation is C1C(CNC1=O)O .
Chemical Reactions Analysis
4-Hydroxy-2-pyrrolidone can undergo various chemical reactions. For instance, it can be used in the production of N-vinyl-2-pyrrolidones from biogenic acids . The reaction involves the biogenic acid reacting with ethanolamine and hydrogen using small amounts of water as a solvent together with solid catalysts .
Physical And Chemical Properties Analysis
4-Hydroxy-2-pyrrolidone has a molecular weight of 101.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has no rotatable bonds .
Scientific Research Applications
Tuberculosis Treatment Research
4-Hydroxy-2-pyridones have been identified as direct inhibitors of the mycobacterial protein InhA, demonstrating potent activity against multidrug-resistant Mycobacterium tuberculosis. This discovery provides a path for the development of new treatments for multidrug-resistant tuberculosis (MDR-TB), addressing the increasing obsolescence of isoniazid due to resistance. The lead compound NITD-916, derived from this class, has shown potent oral activity in mouse models of tuberculosis (Manjunatha et al., 2015).
Biological Activity in Natural Products
Research into fungi-derived 4-hydroxy pyridones, which feature a core of 4-hydroxy-2-pyridone, reveals a range of biological activities, including antifungal properties. These compounds, such as tolypyridones, have been identified through genome mining and heterologous expression, indicating their potential for new natural product discovery (Zhang et al., 2020).
Potential in Antitumor Research
Compounds derived from 4-hydroxy-2-pyridone have been synthesized and evaluated for antitumor activity against various human tumor cell lines. Some derivatives, such as compound 4g, have exhibited significant tumor growth inhibition activity, indicating their potential in cancer treatment research (Cocco, Congiu, & Onnis, 2000).
Transdermal Drug Delivery Research
Pyrrolidone derivatives have been explored as potential dermal absorption enhancers. Studies have shown that these compounds can promote the transdermal delivery of various drugs, suggesting their applicability in improving drug administration methods (Sasaki et al., 1988).
Antimalarial Research
The development of antimalarial 4-pyridones as inhibitors of the plasmodial mitochondrial electron transport chain presents a new avenue in malaria treatment. Efforts to improve the physico-chemical properties of these compounds have led to analogs with enhanced solubility and oral bioavailability, contributing to advancements in antimalarial drug research (Bueno et al., 2011).
Safety And Hazards
Safety information for 4-Hydroxy-2-pyrrolidone includes hazard statements such as H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
4-Hydroxy-2-pyrrolidone and its derivatives are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . The review focuses on the methodologies for the synthesis of 4-hydroxy-2-pyrrolidone published over the last 20 years . Possible directions for further pyrone ring modification are discussed .
properties
IUPAC Name |
4-hydroxypyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGISYQVOGVIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312173 | |
Record name | 4-Hydroxy-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-pyrrolidone | |
CAS RN |
25747-41-5, 62624-29-7 | |
Record name | 4-Hydroxy-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25747-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-pyrrolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 4-hydroxy-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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